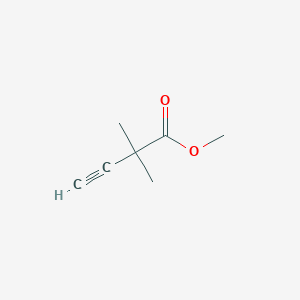

Methyl 2,2-dimethylbut-3-ynoate

Description

The exact mass of the compound Methyl 2,2-dimethylbut-3-ynoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2,2-dimethylbut-3-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-dimethylbut-3-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethylbut-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-7(2,3)6(8)9-4/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALDGRUZXZRJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569827 | |

| Record name | Methyl 2,2-dimethylbut-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95924-34-8 | |

| Record name | Methyl 2,2-dimethylbut-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2-dimethylbut-3-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of Methyl 2,2-dimethylbut-3-ynoate

An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylbut-3-ynoate

Abstract

This technical guide provides a comprehensive overview of a robust synthetic strategy for Methyl 2,2-dimethylbut-3-ynoate, a valuable building block in organic synthesis. The core of this synthesis involves the strategic formation of a quaternary carbon center via the α-alkynylation of an ester enolate. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-tested experimental protocol, and discusses the critical parameters that ensure a successful and reproducible outcome. It is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of modern synthetic methodologies.

Introduction: Significance and Molecular Profile

Methyl 2,2-dimethylbut-3-ynoate (C₇H₁₀O₂) is a functionalized alkyne-bearing ester. Its structure, featuring a sterically demanding quaternary center adjacent to the ester carbonyl and a terminal alkyne, makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The terminal alkyne provides a reactive handle for a multitude of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira), cycloadditions (e.g., "click" chemistry), and hydration reactions.[1][2] The gem-dimethyl substitution provides steric bulk and influences the conformational properties of molecules derived from this scaffold.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

| Property | Value | Source |

| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | PubChem[3] |

| Molecular Formula | C₇H₁₀O₂ | PubChem[3] |

| Molecular Weight | 126.15 g/mol | PubChem[3] |

| CAS Number | 95924-34-8 | PubChem[3] |

| Canonical SMILES | CC(C)(C#C)C(=O)OC | PubChem[3] |

Spectroscopic Signature (Predicted)

-

¹H NMR: Signals expected for the two equivalent methyl groups (singlet, ~1.5 ppm), the acetylenic proton (singlet, ~2.5 ppm), and the methyl ester group (singlet, ~3.7 ppm).

-

¹³C NMR: Resonances for the quaternary carbon, the gem-dimethyl carbons, the carbonyl carbon, the methyl ester carbon, and the two sp-hybridized carbons of the alkyne.

-

IR Spectroscopy: Characteristic absorption bands for the C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and the C=O stretch of the ester (~1740 cm⁻¹).[4]

Synthetic Strategy: The α-Alkynylation of an Ester Enolate

The construction of the C(sp³)-C(sp) bond at a quaternary center is the key challenge in synthesizing Methyl 2,2-dimethylbut-3-ynoate. A highly effective and direct approach is the α-alkynylation of the enolate derived from methyl 2,2-dimethylpropanoate (methyl pivalate).

This strategy relies on two fundamental transformations:

-

Enolate Formation: The selective deprotonation at the α-carbon of methyl pivalate using a strong, non-nucleophilic base.

-

C-C Bond Formation: The nucleophilic attack of the resulting enolate on a suitable electrophilic "ethynyl" synthon.

Mechanistic Rationale and Reagent Selection

The Base: Lithium Diisopropylamide (LDA) The choice of base is critical. It must be strong enough to deprotonate the relatively non-acidic α-proton of the ester but must not act as a nucleophile and attack the electrophilic carbonyl carbon. Lithium diisopropylamide (LDA) is the ideal reagent for this purpose.[5] Its significant steric bulk, arising from the two isopropyl groups, effectively prevents it from participating in nucleophilic addition reactions, while its high basicity ensures rapid and quantitative enolate formation.[6][7][8] The reaction is typically performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to maximize selectivity and prevent side reactions.

The Electrophile: An Ethynylating Agent Following enolate formation, an electrophilic source of the acetylene moiety is introduced. While gaseous and potentially hazardous reagents like 1-bromoacetylene could be used, a more practical and safer alternative is often employed, such as an ethynyl-substituted hypervalent iodine reagent or other stabilized electrophilic alkynes. These reagents provide a source of an "electropositive" alkyne that readily undergoes an Sₙ2-type reaction with the nucleophilic enolate.

The overall reaction mechanism is depicted below.

Caption: Reaction mechanism for α-alkynylation of methyl pivalate.

Experimental Protocol

This protocol outlines a self-validating system for the synthesis. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Safety Precautions

-

Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air.[9] Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[10][11][12] All organolithium reagents and hydrides must be handled with extreme care using appropriate syringe and cannula techniques under an inert atmosphere.[13]

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[11]

-

Work Environment: The reaction must be conducted in a well-ventilated fume hood. An appropriate class D fire extinguisher (for reactive metals) or dry sand should be readily accessible.[11][12]

Reagents and Materials

| Reagent/Material | Quantity | Moles | Notes |

| Diisopropylamine | 1.54 mL | 11.0 mmol | Freshly distilled from CaH₂ |

| Anhydrous THF | 50 mL | - | Distilled from sodium/benzophenone |

| n-Butyllithium (2.5 M in hexanes) | 4.0 mL | 10.0 mmol | Titrated prior to use |

| Methyl 2,2-dimethylpropanoate | 1.16 g | 10.0 mmol | Anhydrous |

| Electrophilic Alkynylating Agent | 12.0 mmol | - | e.g., (Ethynyl)phenyliodonium triflate |

| Saturated aq. NH₄Cl | 20 mL | - | For quenching |

| Diethyl Ether | 100 mL | - | For extraction |

| Brine | 30 mL | - | For washing |

| Anhydrous MgSO₄ | - | - | For drying |

Step-by-Step Procedure

-

LDA Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.0 mL, 10.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting colorless LDA solution at -78 °C for 30 minutes.

-

-

Enolate Formation:

-

In a separate flame-dried flask, dissolve methyl 2,2-dimethylpropanoate (1.16 g, 10.0 mmol) in anhydrous THF (10 mL).

-

Using a cannula, slowly transfer the methyl pivalate solution to the LDA solution at -78 °C over 15 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Alkynylation Reaction:

-

Dissolve the electrophilic alkynylating agent (12.0 mmol) in anhydrous THF (10 mL).

-

Slowly add this solution to the enolate mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting ester.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (20 mL).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure Methyl 2,2-dimethylbut-3-ynoate.[14]

-

General Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Standard workflow for the .

Conclusion

The via α-alkynylation of a pivalate ester is a powerful demonstration of modern synthetic principles. The judicious choice of a sterically hindered, non-nucleophilic base like LDA is paramount to success, enabling the formation of a key quaternary center. This guide provides the theoretical foundation and a practical, step-by-step protocol to empower researchers to successfully synthesize this valuable chemical intermediate. Adherence to strict anhydrous and inert atmosphere techniques is essential for safety and for achieving high yields.

References

-

StudyOrgo.com. (2019). Alkylide Anions: Making new C-C bonds with Alkynes. Available at: [Link]

-

Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Available at: [Link]

-

University of Calgary. (n.d.). Ch 9 : Acidity of Terminal Alkynes. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Carbon Bond Formation From Deprotonated Terminal Alkyne and Primary Substrate Source. Available at: [Link]

-

Disorderly Academy. (2024). Carbon Anions: Deprotonation of Alkynes | Reaction Example. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15186997, Methyl 2,2-dimethylbut-3-ynoate. Available at: [Link]

-

Organic Syntheses. (n.d.). Acetylenedicarboxylic acid, dimethyl ester. Available at: [Link]

-

AOPHARM. (n.d.). The Essential Role of Methyl 3-methyl-2-butenoate in Modern Chemical Synthesis. Available at: [Link]

-

Collum, D. B., McNeil, A. J., & Ramirez, A. (2007). Lithium diisopropylamide: solution kinetics and implications for organic synthesis. PubMed. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). Anslyn Group Safety Manual. Available at: [Link]

-

University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]

-

University of Arkansas. (n.d.). Standard Operating Procedure n-Butyllithium. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53940530, Methyl 2-methylbut-3-ynoate. Available at: [Link]

-

Columbia University. (2009). The Safe Use of Pyrophoric Reagents. Available at: [Link]

-

MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]

- Google Patents. (n.d.). US3658887A - Process for the preparation of methyl butenoate and its derivatives.

-

ResearchGate. (2025). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis | Request PDF. Available at: [Link]

-

Synlett. (n.d.). Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis. Available at: [Link]

-

Chem Org Chem. (2024). LDA| Lithium diisopropylamide|Li-Enolate| Cross-Aldol|Problem Solved. Available at: [Link]

-

DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21613334, 2,2-Dimethylbut-3-enoate. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). Acetylenic esters. Preparation and characterization of alkynyl carboxylates via polyvalent iodonium species. Available at: [Link]

-

National Institutes of Health. (2024). Deacylative arylation and alkynylation of unstrained ketones. Available at: [Link]

-

ACS Publications. (2023). Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone. Available at: [Link]

-

SciSpace. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]

-

LookChem. (2025). methyl 3-methyl-2-butenoate. Available at: [Link]

-

National Institutes of Health. (n.d.). The crystal structures of methyl prop-2-ynoate, dimethyl fumarate and their protonated species. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Available at: [Link]

-

ResearchGate. (2025). (PDF) Synthesis of β‐Hydroxy‐α,α‐Dimethyl Carboxylic Esters via Asymmetric Barbier Reaction. Available at: [Link]

-

Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available at: [Link]

-

Organic Syntheses. (n.d.). (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide. Available at: [Link]

Sources

- 1. Alkylide Anions: Making new C-C bonds with Alkynes [studyorgo.com]

- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 3. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-hydroxy-2-methylbut-3-ynoate (1082737-09-4) for sale [vulcanchem.com]

- 5. Lithium diisopropylamide: solution kinetics and implications for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. enhs.uark.edu [enhs.uark.edu]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. research.columbia.edu [research.columbia.edu]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 2,2-dimethylbut-3-ynoate

CAS Number: 95924-34-8

Abstract

Methyl 2,2-dimethylbut-3-ynoate is a functionalized alkyne notable for the significant steric hindrance around its reactive terminal triple bond, conferred by an adjacent quaternary carbon center. This structural feature profoundly influences its reactivity, making it a unique building block in organic synthesis. While its steric bulk can temper reaction kinetics compared to less hindered analogs, it provides a valuable tool for introducing a gem-dimethyl motif into target molecules. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a plausible synthetic route, and its primary applications in drug discovery and materials science, with a focus on Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and pyrazole synthesis. Detailed experimental protocols and mechanistic insights are provided for the practicing researcher.

Molecular Overview and Physicochemical Properties

Methyl 2,2-dimethylbut-3-ynoate, with the molecular formula C₇H₁₀O₂, is a colorless liquid. Its core structure consists of a terminal alkyne and a methyl ester, both connected to a single quaternary carbon atom substituted with two methyl groups. This gem-dimethyl arrangement is the molecule's most defining feature, creating a sterically demanding environment that dictates its chemical behavior.[1] This steric shielding can be strategically exploited to control reactivity or to install a metabolically robust quaternary center in pharmaceutical lead compounds.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 95924-34-8 | [1][2] |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [1][2] |

| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | [1] |

| Canonical SMILES | CC(C)(C#C)C(=O)OC | [1] |

| InChIKey | JALDGRUZXZRJGJ-UHFFFAOYSA-N | [1] |

| Physical State | Liquid (presumed) | |

| Boiling Point | Not reported, estimated >140 °C |

| Density | Not reported | |

Spectroscopic Characterization

For a researcher synthesizing or using this compound, confirmation of its identity is paramount. The following are the expected spectroscopic signatures based on its functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple and highly characteristic.

-

A singlet at ~2.0-2.5 ppm integrating to 1H, corresponding to the acetylenic proton (-C≡C-H).

-

A singlet at ~3.7 ppm integrating to 3H, for the methyl ester protons (-O-CH₃).

-

A singlet at ~1.5 ppm integrating to 6H, representing the two equivalent methyl groups on the quaternary carbon (-C(CH₃)₂-).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the ester carbonyl carbon (C=O) around 170-175 ppm.

-

Two signals for the alkyne carbons (-C≡C-) between 70-90 ppm.

-

A signal for the ester methoxy carbon (-O-CH₃) around 52 ppm.

-

A signal for the quaternary carbon (-C(CH₃)₂-) around 40-50 ppm.

-

A single signal for the two equivalent methyl carbons (-CH₃) around 25-30 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A sharp, strong absorption band around 3300 cm⁻¹ due to the acetylenic C-H stretch (≡C-H).[3]

-

A sharp, weak to medium absorption band around 2100-2140 cm⁻¹ for the alkyne C≡C stretch.[3]

-

A strong, sharp absorption band around 1735-1750 cm⁻¹ characteristic of the ester carbonyl (C=O) stretch.[3]

-

Absorption bands in the 2950-3000 cm⁻¹ region for the aliphatic C-H stretches of the methyl groups.

-

Synthesis and Purification

While not widely commercially available, Methyl 2,2-dimethylbut-3-ynoate can be synthesized via a straightforward two-step sequence starting from 3,3-dimethyl-1-butyne. The strategy involves the deprotonation and subsequent carboxylation of the starting alkyne to form the intermediate 2,2-dimethyl-3-butynoic acid, followed by a standard Fischer esterification.

Step 1: Synthesis of 2,2-dimethyl-3-butynoic acid

This transformation can be achieved by treating a terminal alkyne with a strong base like n-butyllithium to form the acetylide anion, which then acts as a nucleophile, attacking carbon dioxide to form the carboxylate upon workup.[4][5]

Step 2: Fischer Esterification to Methyl 2,2-dimethylbut-3-ynoate

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] To drive the reaction to completion, the alcohol (methanol) is typically used in excess, serving as both reactant and solvent.

Detailed Protocol: Fischer Esterification of 2,2-dimethyl-3-butynoic acid

This protocol describes the conversion of the intermediate carboxylic acid to the final methyl ester product.

-

Reagent Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-3-butynoic acid (e.g., 10.0 g, 1.0 equiv).

-

Add anhydrous methanol (150 mL). Methanol acts as both the solvent and the reactant, and using it in large excess drives the equilibrium towards the product.[8][9]

-

Place the flask in an ice-water bath to cool the solution.

-

-

Catalyst Addition:

-

Reaction:

-

Remove the ice bath and attach a reflux condenser to the flask.

-

Heat the reaction mixture to a gentle reflux (approx. 65 °C) using a heating mantle.

-

Allow the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

-

Workup and Isolation:

-

Allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step is crucial to remove the acid catalyst.[8]

-

Reduce the volume of the mixture using a rotary evaporator to remove the bulk of the methanol.

-

Transfer the remaining aqueous slurry to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), then filter to remove the agent.[10]

-

-

Purification:

-

Remove the solvent from the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude ester.

-

The crude product can be purified by vacuum distillation to afford the pure Methyl 2,2-dimethylbut-3-ynoate as a colorless liquid.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of Methyl 2,2-dimethylbut-3-ynoate stems almost entirely from the reactivity of its terminal alkyne group.

Reactivity Profile: The Impact of Steric Hindrance

The gem-dimethyl groups adjacent to the alkyne create significant steric bulk. This has a direct impact on the accessibility of the triple bond to incoming reagents.

-

Kinetic Effects: Reactions involving the alkyne, such as cycloadditions or hydroboration, are generally slower compared to less hindered terminal alkynes like methyl propiolate.[11][12] This reduced reactivity can be advantageous in complex molecules, allowing for selective reactions at other, more accessible sites.

-

Acidity: The acetylenic proton remains acidic and can be readily removed by strong bases (e.g., NaNH₂, n-BuLi) to form a nucleophilic acetylide, which can participate in C-C bond-forming reactions.[13]

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a powerful method for forming 1,4-disubstituted 1,2,3-triazoles.[14] These heterocyclic motifs are prevalent in medicinal chemistry as stable, aromatic linkers or pharmacophores. Methyl 2,2-dimethylbut-3-ynoate serves as the alkyne component in this transformation.

The reaction is highly reliable and proceeds under mild conditions, tolerating a wide variety of functional groups.[15] The steric hindrance of the gem-dimethyl group may slow the reaction, potentially requiring longer reaction times or slightly elevated temperatures compared to unhindered alkynes, but the transformation remains highly efficient.[1][16]

Diagram 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Protocol: Synthesis of a 1,4-Disubstituted Triazole via CuAAC

-

Reagent Setup:

-

In a vial, dissolve the organic azide (1.0 equiv) and Methyl 2,2-dimethylbut-3-ynoate (1.0-1.2 equiv) in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water. This serves as the reducing agent to maintain copper in the active Cu(I) state.[17]

-

Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water.

-

-

Reaction:

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction may take from 1 to 24 hours, depending on the reactivity of the azide. Monitor by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude triazole can be purified by flash column chromatography on silica gel.

-

Application in Pyrazole Synthesis

Pyrazoles are another class of five-membered nitrogen-containing heterocycles that are of immense interest in drug discovery, known for their roles in blockbuster drugs like Celecoxib.[18][19] A classical and robust method for their synthesis is the condensation reaction between a 1,3-dielectrophile and a hydrazine derivative.[20][21] Alkynes, particularly α,β-acetylenic esters like Methyl 2,2-dimethylbut-3-ynoate, can serve as the dielectrophilic component, reacting with hydrazine to form the pyrazole ring.

The reaction proceeds via a conjugate addition of the hydrazine to the alkyne, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole. Using Methyl 2,2-dimethylbut-3-ynoate results in a pyrazole with a gem-dimethyl group at the 5-position and a methyl ester (or corresponding carboxylic acid/amide after hydrolysis/amination) at the 4-position, offering a specific substitution pattern for structure-activity relationship (SAR) studies.

Diagram 2: General experimental workflow for the synthesis of a pyrazole derivative.

Detailed Protocol: Synthesis of a Substituted Pyrazole

-

Reagent Setup:

-

To a round-bottom flask, add Methyl 2,2-dimethylbut-3-ynoate (1.0 equiv) and dissolve it in ethanol.

-

Add hydrazine hydrate (or a substituted hydrazine, 1.1 equiv).

-

-

Reaction:

-

Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6-12 hours.

-

Monitor the reaction for the consumption of the starting alkyne by TLC.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography to obtain the desired pyrazole.

-

Safety, Handling, and Storage

Methyl 2,2-dimethylbut-3-ynoate is a flammable liquid and an irritant. Standard laboratory safety precautions must be observed.[1]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid breathing vapors and prevent contact with skin and eyes. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent static discharge.[13][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[22]

-

Hazards:

Conclusion

Methyl 2,2-dimethylbut-3-ynoate is a specialized chemical building block whose value lies in its unique sterically encumbered structure. While its reactivity is modulated by this steric bulk, it offers a reliable method for introducing a gem-dimethyl substituted terminal alkyne into more complex scaffolds. Its application in robust and high-yielding reactions like CuAAC and pyrazole synthesis makes it a pertinent tool for professionals in drug discovery and materials science, enabling the creation of novel structures with specific, designed-in properties. Careful handling in accordance with established safety protocols is essential for its use in a research setting.

References

-

PubChem. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Z., et al. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C. Available at: [Link]

-

Asensio, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Krasinski, A., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 2-Butynoic Acid. Retrieved from [Link]

-

N/A. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

LookChem. (n.d.). 2,2-dimethyl-3-butenoic acid. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tetrolic acid. Retrieved from [Link]

-

Study.com. (n.d.). For the synthesis of methyl butanoate from an alkene and alcohol, what should be used?. Retrieved from [Link]

-

Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-3-butenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

N/A. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

Chawla, G., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archives of Pharmacal Research. Available at: [Link]

-

ResearchGate. (n.d.). Regioselective Preparation of N Methylpyrazole Derivative. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. US3658887A - Process for the preparation of methyl butenoate and its derivatives - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. athabascau.ca [athabascau.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. One moment, please... [operachem.com]

- 10. cerritos.edu [cerritos.edu]

- 11. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Alkyne Reactivity [www2.chemistry.msu.edu]

- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. zaguan.unizar.es [zaguan.unizar.es]

- 17. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. chim.it [chim.it]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2,2-dimethylbut-3-ynoate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: Unveiling a Versatile Chemical Scaffold

Methyl 2,2-dimethylbut-3-ynoate is a fascinating organic molecule that, despite its relatively simple structure, presents a unique combination of functionalities highly prized in synthetic chemistry and medicinal chemistry. Its architecture features a terminal alkyne, a sterically demanding quaternary center substituted with a gem-dimethyl group, and a reactive methyl ester. This trifecta of functional groups makes it an exceptionally valuable building block for constructing complex molecular architectures and introducing key pharmacophoric features into drug candidates. The terminal alkyne provides a versatile handle for a wide array of chemical transformations, most notably in coupling reactions and "click chemistry." Concurrently, the gem-dimethyl group can impart significant metabolic stability and influence molecular conformation, a strategy often referred to as the "magic methyl" effect in drug discovery.[1][2] This guide provides an in-depth analysis of the physical and chemical properties of Methyl 2,2-dimethylbut-3-ynoate, outlines a representative synthetic protocol, explores its reactivity, and discusses its strategic application for professionals in drug development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The physical characteristics of Methyl 2,2-dimethylbut-3-ynoate are summarized below, followed by an expert interpretation of its key spectroscopic signatures.

Physical Properties

The quantitative physical data for Methyl 2,2-dimethylbut-3-ynoate are presented in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | [3] |

| CAS Number | 95924-34-8 | [3] |

| Molecular Formula | C₇H₁₀O₂ | [3] |

| Molecular Weight | 126.15 g/mol | [3] |

| Appearance | Flammable liquid and vapor | [3] |

| Polar Surface Area | 26.3 Ų | [3] |

Spectroscopic Signature Analysis

For the synthetic chemist, spectroscopic data is not merely for confirmation but for insight. The anticipated spectra of Methyl 2,2-dimethylbut-3-ynoate are remarkably clean, making it an ideal substrate for monitoring reaction progress.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Three distinct singlets should be observed: one around δ 2.0-2.5 ppm for the acetylenic proton (C≡C-H ), a larger singlet around δ 1.5 ppm corresponding to the six equivalent protons of the two geminal methyl groups (C(CH₃ )₂), and a singlet around δ 3.7 ppm for the three protons of the methyl ester (-OCH₃ ). The absence of complex splitting patterns is a direct result of the quaternary carbon, which lacks adjacent protons.

-

¹³C NMR: The carbon spectrum would confirm the key structural features: a signal for the carbonyl carbon of the ester around δ 170 ppm, two signals for the alkyne carbons (one quaternary and one terminal), the quaternary α-carbon, the gem-dimethyl carbons, and the methoxy carbon of the ester.

-

Infrared (IR) Spectroscopy: IR analysis provides unambiguous evidence of the primary functional groups. Key expected absorption bands include:

-

A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H stretch.

-

A weaker, sharp band around 2100 cm⁻¹ for the C≡C triple bond stretch.

-

A strong, prominent band around 1735 cm⁻¹ for the C=O stretch of the ester.

-

-

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 126.

Synthesis and Reactivity: A Chemist's Perspective

The utility of a building block is defined by its accessibility and the predictability of its chemical behavior.

A Representative Synthetic Workflow

While several synthetic routes can be envisioned, a common and reliable method involves the esterification of 2,2-dimethyl-3-butynoic acid. This process is straightforward and scalable. The causality behind each step is critical for successful execution.

Protocol: Fischer Esterification of 2,2-dimethyl-3-butynoic acid

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethyl-3-butynoic acid (1.0 eq).

-

Solvent and Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Expert Insight: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are crucial to prevent the reverse reaction (hydrolysis).

-

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield pure Methyl 2,2-dimethylbut-3-ynoate.

-

Caption: Synthetic workflow for Methyl 2,2-dimethylbut-3-ynoate.

Key Reactivity Pathways

The true power of this molecule lies in its predictable reactivity, which allows for its strategic incorporation into larger structures. The terminal alkyne is the primary site of transformation.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is one of the most powerful methods for forming C(sp)-C(sp²) bonds. It allows for the direct attachment of the alkyne moiety to aromatic systems, a common step in building drug-like molecules.

-

Click Chemistry (Azide-Alkyne Cycloaddition): The terminal alkyne is a perfect substrate for copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This highly efficient and bio-orthogonal reaction forms a stable triazole linker, ideal for bioconjugation or linking molecular fragments.

-

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of methyl ketones or aldehydes, respectively, after tautomerization. This transformation converts the linear alkyne into a different carbonyl-containing functional group.

-

Ester Modification: The methyl ester can be readily hydrolyzed to the parent carboxylic acid under basic or acidic conditions, or converted to amides via aminolysis. This allows for further diversification at the ester position.

Caption: Key reactivity pathways of Methyl 2,2-dimethylbut-3-ynoate.

Strategic Applications in Drug Development

The structural motifs within Methyl 2,2-dimethylbut-3-ynoate are not arbitrary; they are strategically valuable in medicinal chemistry.

-

Metabolic Blocking: The gem-dimethyl group adjacent to the ester can act as a metabolic shield. It provides steric hindrance that can slow or prevent enzymatic hydrolysis of the ester by plasma esterases, thereby increasing the compound's half-life in vivo.[2]

-

Conformational Rigidity: The quaternary center restricts bond rotation, locking the adjacent substituents into a more defined conformational space. This can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

-

Improved Physicochemical Properties: The introduction of a methyl group can increase lipophilicity, which can enhance membrane permeability and oral absorption.[1]

-

Versatile Synthesis Handle: As detailed in the reactivity section, the terminal alkyne is a premier functional group for late-stage functionalization. It allows a core scaffold to be rapidly diversified, creating a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling Protocols

Scientific integrity demands a commitment to safety. Methyl 2,2-dimethylbut-3-ynoate is a flammable and irritant substance that requires careful handling.

-

GHS Hazard Statements:

-

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[4] Use explosion-proof electrical and ventilation equipment.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[5]

-

Fire Safety: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[4] Use non-sparking tools for transfers.[5] Ensure a Class B fire extinguisher (CO₂, dry chemical) is accessible.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][6]

-

Spill Response: In case of a spill, remove all ignition sources, ventilate the area, and absorb the spill with an inert material (e.g., vermiculite, sand) before placing it in a sealed container for disposal.[6]

-

References

-

PubChem. (n.d.). Methyl 2,2-dimethylbut-3-ynoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylbut-3-ynoate. National Center for Biotechnology Information. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Methyl 3-methyl-2-butenoate. Retrieved from [Link]

-

Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. PubMed. Retrieved from [Link]

-

MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 2,2-dimethylbut-3-ynoate | C7H10O2 | CID 15186997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. southwest.tn.edu [southwest.tn.edu]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Unveiling of Methyl 2,2-dimethylbut-3-ynoate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 2,2-dimethylbut-3-ynoate, a valuable building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by established literature, offering a robust framework for the identification and characterization of this compound.

Introduction: The Significance of Methyl 2,2-dimethylbut-3-ynoate

Methyl 2,2-dimethylbut-3-ynoate, with the chemical formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol , possesses a unique structural motif combining a terminal alkyne and a methyl ester functionality connected to a quaternary center.[1] This arrangement of functional groups makes it a versatile precursor in the synthesis of complex organic molecules, including pharmaceuticals and novel materials. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide will delve into the predicted spectroscopic data for this molecule, providing a detailed interpretation based on established principles of chemical analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. Due to the absence of readily available experimental spectra in public databases, the following analyses are based on predicted data, which nonetheless offer a reliable foundation for structural elucidation.

¹H NMR Spectroscopy: Mapping the Proton Environments

The proton NMR spectrum of Methyl 2,2-dimethylbut-3-ynoate is predicted to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2,2-dimethylbut-3-ynoate

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~3.70 | Singlet | 3H | O-CH₃ |

| b | ~1.50 | Singlet | 6H | C(CH₃ )₂ |

| c | ~2.10 | Singlet | 1H | ≡C-H |

Analysis and Rationale:

-

O-CH₃ Protons (a): The singlet integrating to three protons at approximately 3.70 ppm is characteristic of the methyl group attached to the ester oxygen. The electronegativity of the adjacent oxygen atom deshields these protons, causing them to resonate downfield compared to typical alkyl protons.

-

Gem-dimethyl Protons (b): The six protons of the two methyl groups on the quaternary carbon are chemically equivalent. Consequently, they are expected to appear as a single, sharp singlet at around 1.50 ppm.

-

Acetylenic Proton (c): The terminal alkyne proton is predicted to resonate as a singlet around 2.10 ppm. Protons attached to sp-hybridized carbons typically appear in the range of 1.7-3.1 ppm.[1] The magnetic anisotropy of the triple bond creates a shielding cone along the axis of the alkyne, resulting in a chemical shift that is upfield compared to vinylic protons.[1]

¹³C NMR Spectroscopy: Probing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2,2-dimethylbut-3-ynoate

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~175 | C =O (Ester Carbonyl) |

| 2 | ~85 | ≡ C-H (Alkyne) |

| 3 | ~70 | ≡C -H (Alkyne) |

| 4 | ~52 | O-C H₃ |

| 5 | ~45 | C (CH₃)₂ |

| 6 | ~25 | C(C H₃)₂ |

Analysis and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, with a predicted chemical shift of approximately 175 ppm, which is a characteristic range for this functional group.

-

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne are expected to resonate in the region of 65-90 ppm.[2] The terminal carbon (≡C-H) is typically found slightly upfield compared to the internal alkynyl carbon.

-

Ester Methyl Carbon: The carbon of the O-CH₃ group is predicted to appear around 52 ppm.

-

Quaternary Carbon: The quaternary carbon atom is expected at approximately 45 ppm.

-

Gem-dimethyl Carbons: The two equivalent methyl carbons attached to the quaternary center are predicted to have a chemical shift of about 25 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The predicted IR spectrum of Methyl 2,2-dimethylbut-3-ynoate will be dominated by absorptions corresponding to the alkyne and ester moieties.

Table 3: Predicted Characteristic IR Absorption Bands for Methyl 2,2-dimethylbut-3-ynoate

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| ~2100 | Weak to Medium, Sharp | C≡C Stretch | Alkyne |

| ~1735 | Strong | C=O Stretch | Ester |

| ~1250 | Strong | C-O Stretch | Ester |

| 2950-2850 | Medium | C-H Stretch | Alkyl |

Analysis and Rationale:

-

≡C-H Stretch: A strong and sharp absorption band around 3300 cm⁻¹ is a hallmark of the C-H stretching vibration of a terminal alkyne.[3][4] This is a highly diagnostic peak.

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected to appear as a weak to medium, sharp peak in the range of 2100-2260 cm⁻¹.[3][5] For terminal alkynes, this peak is generally more intense than for internal alkynes.

-

C=O Stretch: A very strong absorption band around 1735 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a saturated ester.[3]

-

C-O Stretch: The C-O single bond stretching vibration of the ester group typically gives rise to a strong band in the 1300-1000 cm⁻¹ region.

-

C-H Stretch: The stretching vibrations of the C-H bonds in the methyl groups will appear in the 2950-2850 cm⁻¹ region.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. While the experimental GC-MS data mentioned in PubChem is not publicly detailed, we can predict the expected fragmentation pattern.[1]

Predicted Mass Spectrum Analysis:

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 126, corresponding to the molecular weight of Methyl 2,2-dimethylbut-3-ynoate.

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical (•OCH₃): A significant fragment at m/z 95 would result from the cleavage of the C-O bond of the ester, losing a methoxy radical.

-

Loss of a methyl radical (•CH₃): Fragmentation involving the loss of one of the methyl groups from the quaternary center would lead to a peak at m/z 111.

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the absence of a γ-hydrogen, other rearrangement processes might occur.

-

Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for esters, which could lead to various smaller fragments.[6]

-

IV. Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectroscopic data for Methyl 2,2-dimethylbut-3-ynoate, the following standard experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an IR-transparent cell.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Record the spectrum of the sample.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: For a volatile compound like Methyl 2,2-dimethylbut-3-ynoate, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Conditions:

-

Use a suitable capillary column (e.g., a non-polar column like DB-5).

-

Optimize the temperature program to ensure good separation from any impurities.

-

-

MS Conditions:

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-200).

-

V. Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

The predicted spectroscopic data for Methyl 2,2-dimethylbut-3-ynoate provides a comprehensive fingerprint for its structural identification. The characteristic signals in the ¹H and ¹³C NMR spectra, coupled with the distinctive absorption bands in the IR spectrum and the anticipated fragmentation pattern in the mass spectrum, offer a multi-faceted approach to confirming the presence and purity of this important synthetic intermediate. This guide serves as a valuable resource for researchers by providing a detailed interpretation of the expected spectroscopic features and outlining the standard methodologies for their acquisition.

References

-

PubChem. Methyl 2,2-dimethylbut-3-ynoate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

AIP Publishing. Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. [Link]

-

OpenOChem Learn. Alkynes. [Link]

-

ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids (Kadentsev et al., 1998b).. [Link]

-

Whitman College. GCMS Section 6.14. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2,2-dimethylbut-3-ynoate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 2,2-dimethylbut-3-ynoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for the structural elucidation of this unique acetylenic ester.

Introduction

Methyl 2,2-dimethylbut-3-ynoate, a compact molecule featuring a terminal alkyne and a quaternary center, presents a distinct set of NMR spectral characteristics. Understanding these features is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. NMR spectroscopy stands as the most powerful tool for the complete structural assignment of such small organic molecules.[1] This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by predicted spectral data.

Molecular Structure and Symmetry

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra. Methyl 2,2-dimethylbut-3-ynoate possesses a simple yet informative structure with several key features that directly influence its NMR signature.

Caption: Molecular structure of methyl 2,2-dimethylbut-3-ynoate.

Due to the free rotation around the C2-C3 single bond, the two methyl groups at the C3 position are chemically equivalent. This equivalence is a key factor in simplifying the resulting NMR spectra.

¹H NMR Spectral Analysis

The proton NMR spectrum of methyl 2,2-dimethylbut-3-ynoate is expected to show three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ≡C-H | ~2.0 - 2.5 | Singlet (s) | 1H |

| -C(CH₃)₂ | ~1.5 | Singlet (s) | 6H |

| -OCH₃ | ~3.7 | Singlet (s) | 3H |

Rationale for Chemical Shifts and Multiplicities:

-

≡C-H (alkynyl proton): The proton attached to the sp-hybridized carbon of the terminal alkyne typically resonates in the region of δ 2-3 ppm.[2][3] This downfield shift, relative to alkane protons, is a result of the magnetic anisotropy of the carbon-carbon triple bond. The cylindrical electron cloud of the alkyne induces a magnetic field that shields the acetylenic proton, but this effect is less pronounced than in alkenes, leading to its characteristic chemical shift.[4] In the absence of adjacent protons, this signal appears as a sharp singlet.

-

-C(CH₃)₂ (gem-dimethyl protons): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C2-C3 bond. These protons are situated on an sp³-hybridized carbon and are expected to appear as a single, sharp singlet in the upfield region of the spectrum, typically around δ 1.5 ppm. The absence of any adjacent protons results in a singlet multiplicity.

-

-OCH₃ (methoxy protons): The three protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom. This inductive effect shifts their resonance downfield to approximately δ 3.7 ppm.[2] Similar to the other proton signals in this molecule, the absence of neighboring protons leads to a singlet.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of methyl 2,2-dimethylbut-3-ynoate is predicted to display six distinct signals, one for each unique carbon atom in the molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester Carbonyl) | ~170 |

| C ≡C-H (Internal Alkynyl Carbon) | ~85 |

| -C ≡H (Terminal Alkynyl Carbon) | ~70 |

| -OC H₃ (Methoxy Carbon) | ~52 |

| -C (CH₃)₂ (Quaternary Carbon) | ~30 |

| -C(C H₃)₂ (gem-dimethyl Carbons) | ~25 |

Rationale for Chemical Shifts:

-

C=O (Ester Carbonyl): The carbonyl carbon of the ester group is significantly deshielded due to the strong electronegativity of the two attached oxygen atoms and the sp² hybridization. This results in a chemical shift in the far downfield region of the spectrum, typically around δ 170 ppm.[2]

-

Alkynyl Carbons (C≡C): The sp-hybridized carbons of the alkyne functional group resonate in a characteristic region of the ¹³C NMR spectrum. The internal, substituted carbon (C≡C-R) is generally found further downfield (δ 70-100 ppm) than the terminal, protonated carbon (≡C-H), which typically appears between δ 65-85 ppm.[5]

-

-OCH₃ (Methoxy Carbon): The carbon of the methoxy group is directly attached to an electronegative oxygen atom, causing a downfield shift to approximately δ 52 ppm.

-

-C(CH₃)₂ (Quaternary Carbon): The quaternary sp³-hybridized carbon is shielded compared to the other carbons in the molecule, with an expected chemical shift around δ 30 ppm.

-

-C(CH₃)₂ (gem-dimethyl Carbons): The two equivalent methyl carbons are in a typical aliphatic environment and are expected to resonate at the most upfield position in the spectrum, around δ 25 ppm.

Experimental Protocol

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural analysis. The following section outlines a standardized experimental workflow.

Caption: A streamlined workflow for NMR data acquisition and analysis.

Detailed Methodologies:

1. Sample Preparation:

-

Accurately weigh 5-10 mg of methyl 2,2-dimethylbut-3-ynoate for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.[2][5]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[5][6]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]

-

Transfer the homogenous solution into a clean, dry 5 mm NMR tube.[7]

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Perform locking and shimming procedures to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved signals.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width of ~220 ppm is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.[3]

3. Data Processing:

-

The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.[4]

-

The resulting spectrum is then phased to ensure all peaks are in the correct absorptive mode.

-

Baseline correction is applied to obtain a flat baseline across the spectrum.

-

The chemical shifts are calibrated relative to the TMS signal at 0.00 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of methyl 2,2-dimethylbut-3-ynoate are highly informative and allow for a straightforward and unambiguous structural assignment. The presence of three distinct singlets in the ¹H spectrum and six unique resonances in the ¹³C spectrum are in complete agreement with the proposed molecular structure. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently acquire, interpret, and utilize the NMR data of this and structurally related compounds in their research and development endeavors.

References

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

LibreTexts. Interpreting NMR Spectra. [Link]

-

Scribd. NMR Data Processing Guide. [Link]

-

PubChem. Methyl 2,2-dimethylbut-3-ynoate. [Link]

-

AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

-

University College London. Sample Preparation. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

mass spectrometry of Methyl 2,2-dimethylbut-3-ynoate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2,2-dimethylbut-3-ynoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Decoding the Signature of a Unique Molecule

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. This guide provides an in-depth exploration of the mass spectrometric behavior of Methyl 2,2-dimethylbut-3-ynoate, a compound of interest due to its unique combination of a terminal alkyne and a methyl ester functional group, attached to a quaternary carbon center. Understanding the fragmentation signature of this molecule is not merely an academic exercise; it is critical for its unambiguous identification in complex matrices, a common challenge in pharmaceutical development and metabolomics.

This document moves beyond a simple recitation of fragmentation patterns. It delves into the mechanistic underpinnings of the observed spectral features, offering a rationale for the experimental choices made during analysis. By grounding our discussion in the fundamental principles of mass spectrometry and providing actionable protocols, we aim to equip the reader with the expertise to confidently analyze this and structurally related compounds.

Physicochemical Properties and Structural Features

Before delving into the mass spectrometric analysis, a brief overview of the target analyte is essential.

| Property | Value | Source |

| IUPAC Name | methyl 2,2-dimethylbut-3-ynoate | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Monoisotopic Mass | 126.068079557 Da | [1] |

| Structure | CC(C)(C#C)C(=O)OC | [1] |

The structure of Methyl 2,2-dimethylbut-3-ynoate presents several key features that will dictate its fragmentation behavior under electron ionization (EI):

-

A terminal alkyne group, which is known to influence specific fragmentation pathways.[2]

-

A methyl ester functionality, a common site for characteristic cleavages.[3]

-

A quaternary carbon at the α-position, which sterically hinders certain reactions but also provides a site for facile cleavage of adjacent bonds.

Principles of Electron Ionization Mass Spectrometry (EI-MS) for Analysis

Electron ionization is the most common ionization technique for GC-MS analysis of volatile and semi-volatile compounds. In the ion source, the analyte molecule (M) is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[4]

M + e⁻ → M⁺• + 2e⁻

This molecular ion is a radical cation and often possesses sufficient internal energy to undergo fragmentation, breaking down into smaller charged fragments and neutral species.[4] The pattern of these fragments constitutes the mass spectrum, which is a fingerprint of the molecule's structure.

Predicted Fragmentation Pathways of Methyl 2,2-dimethylbut-3-ynoate

The mass spectrum of Methyl 2,2-dimethylbut-3-ynoate is anticipated to be a composite of fragmentation patterns characteristic of both alkynes and methyl esters, modulated by the presence of the quaternary center.

Alpha-Cleavage adjacent to the Carbonyl Group

Alpha-cleavage is a common fragmentation pathway for esters, involving the cleavage of bonds adjacent to the carbonyl group.[3][5] For Methyl 2,2-dimethylbut-3-ynoate, two primary α-cleavages are possible:

-

Loss of the methoxy group (-OCH₃): This is a highly probable fragmentation, leading to the formation of a stable acylium ion.

[C₇H₁₀O₂]⁺• → [C₆H₇O]⁺ + •OCH₃

The resulting acylium ion at m/z 95 is expected to be a significant peak in the spectrum.

-

Loss of the t-butyl-alkyne radical: Cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon.

[C₇H₁₀O₂]⁺• → [COOCH₃]⁺ + •C(CH₃)₂C≡CH

This would result in a fragment at m/z 59 .

Fragmentation associated with the Alkyne Moiety

Terminal alkynes exhibit characteristic fragmentation patterns.[2]

-

Loss of a Hydrogen Radical (M-1): A common feature in the mass spectra of terminal alkynes is the loss of the acidic acetylenic hydrogen, leading to a prominent [M-1]⁺ peak.[2] For Methyl 2,2-dimethylbut-3-ynoate, this would correspond to a fragment at m/z 125 .

-

Formation of the Propargyl Cation: Alkynes often fragment to form the resonance-stabilized propargyl cation ([C₃H₃]⁺) at m/z 39 .[2] While the direct formation from the molecular ion is less likely due to the quaternary carbon, it may arise from subsequent fragmentation of larger ions.

Cleavage at the Quaternary Carbon

The bond between the quaternary carbon and the ethynyl group is a likely point of cleavage.

-

Loss of the Ethynyl Radical (-C≡CH): This cleavage would result in a tertiary carbocation stabilized by the adjacent ester group.

[C₇H₁₀O₂]⁺• → [C₅H₉O₂]⁺ + •C≡CH

This would produce a fragment at m/z 101 .

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen.[3] In the case of Methyl 2,2-dimethylbut-3-ynoate, there are no γ-hydrogens on the alkyl side of the ester. Therefore, a classic McLafferty rearrangement is not possible for this molecule.

Visualization of Predicted Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for Methyl 2,2-dimethylbut-3-ynoate.

Caption: Predicted EI fragmentation of Methyl 2,2-dimethylbut-3-ynoate.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a robust method for the analysis of Methyl 2,2-dimethylbut-3-ynoate using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble (e.g., dichloromethane, ethyl acetate, hexane).

-

Concentration: Prepare a stock solution of Methyl 2,2-dimethylbut-3-ynoate at a concentration of 1 mg/mL.

-

Working Standard: Dilute the stock solution to a working concentration of 1-10 µg/mL for initial analysis.

-

Matrix Samples: For analysis in complex matrices, employ appropriate extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and minimize matrix effects.

GC-MS Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | Standard GC system with a split/splitless injector | Provides flexibility for various sample concentrations. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Mode | Split (e.g., 20:1) or Splitless | Use split mode for concentrated samples to avoid column overloading. Use splitless for trace analysis. |

| Injection Volume | 1 µL | A standard volume for GC analysis. |

| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is inert. |

| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for standard capillary columns. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-35ms) capillary column | A non-polar column separates based on boiling point, while a mid-polar column can offer different selectivity. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | This program provides good separation for a wide range of volatile and semi-volatile compounds. Adjust as needed based on sample complexity. |

| Mass Spectrometer | Quadrupole or Ion Trap | Widely available and suitable for routine analysis. |

| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS. |

| Electron Energy | 70 eV | The standard energy for EI, which produces reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temp. | 150 °C | Maintains ion transmission and prevents contamination. |

| Scan Range | m/z 35 - 350 | Covers the molecular ion and all expected fragments. |

| Scan Rate | 2-3 scans/sec | Provides sufficient data points across the chromatographic peak for accurate spectral deconvolution. |

Data Acquisition and Analysis Workflow

The following diagram outlines the workflow for data acquisition and analysis.

Caption: GC-MS data acquisition and analysis workflow.

Interpretation of the Mass Spectrum

Upon analysis, the mass spectrum of Methyl 2,2-dimethylbut-3-ynoate should be evaluated for the presence of the predicted key fragments.

-

Molecular Ion (m/z 126): The presence of a peak at m/z 126 confirms the molecular weight of the compound. The intensity of this peak may be low due to the facile fragmentation pathways available.

-

Base Peak: The most intense peak in the spectrum (the base peak) is likely to be one of the stable fragment ions, such as the acylium ion at m/z 95 or the fragment from the loss of the ethynyl radical at m/z 101 .

-

Characteristic Ions: The presence of the [M-1]⁺ peak at m/z 125 would be a strong indicator of the terminal alkyne. The presence of the propargyl cation at m/z 39 , even at low intensity, further supports the alkyne structure. The ion at m/z 59 is characteristic of the methyl ester group.

By systematically analyzing the mass spectrum and comparing the observed fragments to the predicted pathways, a high-confidence identification of Methyl 2,2-dimethylbut-3-ynoate can be achieved.

Conclusion

The mass spectrometric analysis of Methyl 2,2-dimethylbut-3-ynoate provides a rich tapestry of information that, when interpreted correctly, leads to its unambiguous identification. The interplay between the alkyne and methyl ester functionalities, combined with the influence of the quaternary carbon, results in a unique fragmentation pattern. This guide has provided a theoretical framework for predicting this pattern, a detailed experimental protocol for acquiring high-quality data, and a systematic approach to spectral interpretation. By integrating these elements, researchers, scientists, and drug development professionals can enhance their analytical capabilities and confidently tackle the challenges of molecular characterization.

References

-

Beckey, H. D. (1969). Field-Ion Mass Spectra of some Alkynes. Journal of the Chemical Society D: Chemical Communications, (8), 421. [Link]

-